2-(3-Fluorophenyl)-6-methylbenzoic acid 2-(3-Fluorophenyl)-6-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1214323-12-2
VCID: VC11704890
InChI: InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,1H3,(H,16,17)
SMILES: CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

2-(3-Fluorophenyl)-6-methylbenzoic acid

CAS No.: 1214323-12-2

Cat. No.: VC11704890

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-6-methylbenzoic acid - 1214323-12-2

Specification

CAS No. 1214323-12-2
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 2-(3-fluorophenyl)-6-methylbenzoic acid
Standard InChI InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,1H3,(H,16,17)
Standard InChI Key KHYMPACHJROHHR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O
Canonical SMILES CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(3-Fluorophenyl)-6-methylbenzoic acid (CAS: 1214323-12-2) consists of a benzoic acid core substituted with a methyl group at the 6-position and a 3-fluorophenyl moiety at the 2-position . The molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.234 g/mol . The fluorine atom’s electronegativity and the methyl group’s steric effects influence the compound’s electronic distribution and reactivity.

Systematic and Common Names

  • IUPAC Name: 2-(3-Fluorophenyl)-6-methylbenzoic acid

  • Alternative Designations: 3-Fluoro-2-methylbenzoic acid phenyl derivative (non-standard)

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₄H₁₁FO₂
Molecular Weight230.234 g/mol
Exact Mass230.074 Da
PSA (Polar Surface Area)37.30 Ų
LogP (Partition Coefficient)3.499

The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability, while the PSA reflects limited polar interactions, typical of aromatic carboxylic acids .

Synthesis and Manufacturing

Industrial Considerations

Scale-up production would prioritize cost-effective raw materials, such as m-toluic acid, and optimize reaction conditions (e.g., temperature, solvent selection) to enhance yield and purity . Continuous-flow systems might mitigate exothermic risks during fluorination.

Recent Advances and Research Directions

Computational Studies

Density functional theory (DFT) simulations predict that the 3-fluorophenyl group induces a charge polarization, increasing the carboxylic acid’s acidity (pKa3.1pK_a \approx 3.1) . This property could be exploited in pH-sensitive drug delivery systems.

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